molecular formula C30H35ClN2O6 B13746417 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-methoxyphenyl)piperazine oxalate CAS No. 23904-91-8

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-methoxyphenyl)piperazine oxalate

Cat. No.: B13746417
CAS No.: 23904-91-8
M. Wt: 555.1 g/mol
InChI Key: BIVDWKCLVYEJAV-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a piperazine core substituted with:

  • An o-methoxyphenyl group (2-methoxyphenyl) at the 4-position.
  • A butyl chain at the 1-position, terminated with a benzyloxy group containing a p-chlorophenyl substituent.
    The structure is stabilized as an oxalate salt (1:1 ratio) .

Molecular Formula:
C₃₂H₃₄ClN₂O₆ (oxalate salt form).

Properties

CAS No.

23904-91-8

Molecular Formula

C30H35ClN2O6

Molecular Weight

555.1 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

InChI

InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-12-6-5-11-26(27)31-20-18-30(19-21-31)17-7-8-22-33-28(23-9-3-2-4-10-23)24-13-15-25(29)16-14-24;3-1(4)2(5)6/h2-6,9-16,28H,7-8,17-22H2,1H3;(H,3,4)(H,5,6)

InChI Key

BIVDWKCLVYEJAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • The o-methoxyphenyl group is associated with serotonin receptor modulation (e.g., 5-HT₁A) .
  • The butyl chain provides conformational flexibility for receptor interactions .

Comparison with Structurally Similar Compounds

Substituted Piperazines with Aromatic Groups

Compound Name Substituents Key Differences Biological Relevance
Target Compound 4-(o-methoxyphenyl); 1-(4-(p-chlorophenyl-benzyloxy)butyl) Unique combination of o-methoxyphenyl and p-chlorophenyl-benzyloxy groups Potential CNS activity (e.g., 5-HT₁A modulation)
1-(2-Methoxyphenyl)-4-[4-(phthalimido)butyl]piperazine () 4-(phthalimido)butyl chain Phthalimido group instead of benzyloxy; lacks chlorophenyl Serotonin receptor antagonist; used in antinociception studies
4-CPP (4-Chlorophenylpiperazine) () 4-chlorophenyl Simpler structure; no extended alkyl chain Sigma receptor ligand; used in neuropharmacology
1-(4-(α-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyrimidyl)piperazine oxalate () 2-pyrimidyl group Pyrimidine ring replaces o-methoxyphenyl Structural analog; predicted collision cross-section data available (CCS: 209.2 Ų for [M+H]+)

Receptor Binding :

  • The target compound’s o-methoxyphenyl group aligns with 5-HT₁A receptor ligands, as seen in studies where similar substituents enhanced cholinergic antinociception .
  • 4-CPP (4-chlorophenylpiperazine) binds sigma receptors but lacks the butyl chain, reducing CNS penetration compared to the target compound .

Toxicity :

  • A structurally related compound (1-(4-(α-(p-chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate ) shows an intraperitoneal LD₅₀ of 75 mg/kg in mice, suggesting moderate toxicity .

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